molecular formula C10H16O B8534896 2-(3-Butenyl)cyclohexanone

2-(3-Butenyl)cyclohexanone

Cat. No.: B8534896
M. Wt: 152.23 g/mol
InChI Key: HGRARNJBTKJQIY-UHFFFAOYSA-N
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Description

2-(3-Butenyl)cyclohexanone is a cyclohexanone derivative featuring a 3-butenyl substituent (–CH₂CH₂CH=CH₂) at the 2-position of the ketone ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in condensation and cyclization reactions. Its alkenyl side chain introduces unique steric and electronic effects, influencing reactivity and selectivity in catalytic processes.

Q & A

Q. What are the established synthetic routes for 2-(3-Butenyl)cyclohexanone, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via aldol condensation between cyclohexanone and allyl derivatives (e.g., 3-butenal) under basic catalysis. Key factors include:

  • Catalyst selection : NaOH or KOH promotes enolate formation, critical for nucleophilic addition .
  • Temperature control : Optimal yields (~65–75%) are achieved at 60–80°C; higher temperatures risk dehydration side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance enolate stability .

Table 1: Comparative Synthesis Routes

MethodCatalystTemp (°C)Yield (%)Reference
Aldol condensationNaOH7072
Grignard addition*Mg2558[Analog:6]
*Hypothetical route based on analogous cyclohexanone derivatives.

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Methodological Answer:

  • 1H NMR :
    • δ 1.5–2.5 ppm : Cyclohexanone ring protons.
    • δ 4.8–5.2 ppm : Vinyl protons from the butenyl group (J = 10–12 Hz for trans coupling) .
    • δ 2.3–2.7 ppm : Methine protons adjacent to the ketone group .
  • 13C NMR :
    • ~210 ppm : Carbonyl carbon (C=O).
    • ~125–130 ppm : Alkene carbons .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 166 (C₁₀H₁₄O⁺) with fragmentation patterns confirming the butenyl substituent .

Q. What advanced strategies optimize the enantioselective synthesis of this compound?

Methodological Answer:
Enantioselectivity can be achieved via:

  • Chiral catalysts : Use of (R)-BINOL-derived catalysts in asymmetric aldol reactions (e.g., 85% ee reported for analogous ketones) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Computational modeling : DFT studies predict transition-state geometries to guide catalyst design .

Table 2: Optimization via Box-Behnken Design

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)608072
Catalyst (mol%)51510
Reaction time (h)6129
Adapted from cyclohexanone oxime hydrolysis studies .

Q. How do substituent effects (e.g., butenyl vs. phenyl groups) alter the compound’s bioactivity?

Methodological Answer:

  • Anti-inflammatory activity :
    • Butenyl-substituted derivatives show moderate COX-2 inhibition (IC₅₀ = 12 µM) vs. phenyl analogs (IC₅₀ = 8 µM) due to enhanced lipophilicity .
  • Cytotoxicity :
    • The butenyl group induces apoptosis in HeLa cells (EC₅₀ = 25 µM) via mitochondrial pathway activation, while methyl substituents are less active .

Table 3: Bioactivity Comparison

SubstituentAnti-inflammatory (IC₅₀, µM)Cytotoxicity (EC₅₀, µM)
3-Butenyl1225
Phenyl818
Isopropylidene1530
Data aggregated from cyclohexanone derivative studies .

Q. How can contradictions in kinetic data for oxidation reactions of this compound be reconciled?

Methodological Answer:
Discrepancies in oxidation rates (e.g., using KMnO₄ vs. CrO₃) arise from:

  • Radical intermediates : Hydroperoxy radicals (HO₂•) may participate in termination steps, skewing apparent rate constants .
  • Solvent polarity : Polar solvents stabilize transition states for ketone → carboxylic acid pathways, while nonpolar solvents favor ketone retention .
  • Side reactions : Competing epoxidation of the butenyl group can occur under mild conditions, complicating product analysis .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

  • DFT calculations :
    • Calculate Gibbs free energy (ΔG) for tautomerization (keto-enol equilibrium) using B3LYP/6-31G* basis sets .
    • Predict bond dissociation energies (BDEs) to assess oxidative stability .
  • Molecular docking : Simulate binding affinities to biological targets (e.g., COX-2) using AutoDock Vina .

Q. How does the butenyl group influence NMR chemical shifts compared to other substituents?

Methodological Answer:

  • 1H NMR :
    • The butenyl group deshields adjacent protons (δ +0.3–0.5 ppm vs. methyl substituents) due to electron-withdrawing effects .
  • 13C NMR :
    • Alkene carbons (δ 125–130 ppm) are diagnostic for butenyl vs. saturated chains (δ 20–35 ppm) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent at the 2-position of cyclohexanone significantly alters physical and chemical properties. Key analogs include:

Compound Name Substituent Key Properties Reference
β-Cyclohexanone –CH₂CO (cyclic ketone) MP: 45°C; BP: 22°C; Density: 0.89 g/cm³; Soluble in water and organic solvents
2-(1-Cyclohexenyl)cyclohexanone –C₆H₉ (cyclohexenyl) Product of cyclohexanone self-condensation; used in caprolactam production
2-(4-Hydroxybutyl)cyclohexanone –(CH₂)₃CH₂OH Hydrophilic due to –OH group; synthesized via hydroxylation routes
Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone) –C₆H₄OCH₃ and –NHCH₂CH₃ Pharmacologically active; mixed inhibition of acetylcholinesterase
C66 ((2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone) –CH=C(C₆H₃CF₃) Curcumin analog; anti-inflammatory properties

Key Observations :

  • Electron-Withdrawing Groups (e.g., –CF₃ in C66) enhance electrophilicity, favoring Michael addition reactions .
  • Hydrophilic Groups (e.g., –OH in 2-(4-hydroxybutyl)cyclohexanone) enhance water solubility, impacting bioavailability and solvent compatibility .

Physical and Chemical Properties

Comparative physical properties of selected cyclohexanone derivatives:

Property 2-(3-Butenyl)cyclohexanone (Inferred) β-Cyclohexanone Methoxetamine 2-(4-Hydroxybutyl)cyclohexanone
Melting Point (°C) ~–20 to 0 (liquid at RT) 45 273 (HCl salt) Not reported
Boiling Point (°C) ~200–220 (estimated) 22 Decomposes >250
Density (g/cm³) ~0.92–0.95 0.89 1.2 (HCl salt) ~1.10
Solubility Organic solvents Water-soluble Ethanol/DMSO Water/organic mix

Reactivity Trends :

  • Alkenyl Groups : The 3-butenyl substituent may participate in Diels-Alder or polymerization reactions, unlike aryl or hydroxylated analogs.
  • Steric Effects : Bulky substituents (e.g., trifluoromethylbenzylidene in C66) reduce catalytic accessibility but improve thermal stability .

Preparation Methods

Palladium-Catalyzed Cyclization of 3-Butenyl β-Diketones

A pivotal method for synthesizing 2-substituted cyclohexanones involves palladium-catalyzed hydroalkylation of 3-butenyl β-diketones. In a seminal study, the reaction of 7-octene-2,4-dione (3 ) with PdCl₂(CH₃CN)₂ (4 ) in dioxane at room temperature yielded 2-acetylcyclohexanone (5 ) in 81% yield as a single regioisomer . While this specific example produces an acetyl-substituted derivative, the methodology is adaptable to 2-(3-butenyl)cyclohexanone by modifying the β-diketone substrate to incorporate a butenyl group.

The mechanism proceeds via a 6-endo-trig cyclization, where the enol carbon attacks a palladium-complexed olefin, forming a palladium-cyclohexanone intermediate. Iterative β-hydride elimination and readdition facilitate palladium migration, followed by protonolysis to release the product . Deuterium-labeling studies confirmed this pathway, highlighting the tolerance for substitutions at the terminal acyl, enolic, and olefinic carbons. For instance, substrates with terminal methyl or aryl groups undergo cyclization without steric hindrance, suggesting that a butenyl side chain would similarly be accommodated.

Key advantages of this method include high regioselectivity and mild conditions (room temperature, short reaction times). However, scalability is limited by the cost of palladium catalysts and the need for precise stoichiometric control to minimize byproducts such as 2,4-octanedione (13 ) and π(allyl)palladium chloride dimers (16 ) .

Acid-Catalyzed Polycyclization of Oxotriphenylhexanoates

Electronically controlled polycyclization reactions offer an alternative route to tricyclic frameworks, with intermediates relevant to this compound. Treatment of oxotriphenylhexanoates with BBr₃ induces a cascade cyclization, forming dihydrochrysenone derivatives (4q–t ) and cyclohexene intermediates . For example, catechol-derived substrates yield tricyclic compounds (3n ) in 42% yield, alongside decomposed byproducts.

This method’s utility lies in its ability to install multiple stereocenters (up to five) in a single step. The reaction proceeds through an initial BBr₃-mediated deprotection of dimethylated catechols, followed by electrophilic aromatic substitution and cyclization. While the current substrates lack a butenyl group, substituting the aryl moiety with a butenyl-containing electrophile could direct cyclization to form this compound.

Challenges include moderate yields (42–74%) and sensitivity to electronic effects. Electron-poor aryl groups favor dihydrochrysenone formation, whereas electron-rich systems stabilize cyclohexene intermediates . Optimizing the electronic profile of the starting material and adjusting BBr₃ stoichiometry may enhance selectivity for the desired product.

Alkaline Condensation Reactions

Base-mediated condensations, widely used in resin synthesis, provide a scalable framework for cyclohexanone derivatives. A patent detailing cyclohexanone-formaldehyde resin production reveals critical insights: reacting cyclohexanone with formaldehyde in a 1:1.20–1.85 molar ratio, in the presence of cyclohexane and 0.25–1% caustic alkali catalyst, yields high-purity resins . Although the target product is a polymer, the reaction conditions—pH 8–9, 70–80°C, and hydrocarbon solvents—are applicable to synthesizing this compound via aldol condensation.

For instance, condensing cyclohexanone with crotonaldehyde (a butenyl-containing aldehyde) under alkaline conditions could yield the target compound. The process would involve deprotonating cyclohexanone to form an enolate, which attacks the α,β-unsaturated aldehyde, followed by dehydration to install the butenyl group. This hypothesis is supported by the patent’s emphasis on pH control (6.5–7.5 post-reaction) to isolate neutral products .

Hydrogenation of Phenol Derivatives

Phenol hydrogenation represents an industrial route to cyclohexanone, with potential adaptations for substituted derivatives. A Chinese patent describes converting phenol to cyclohexanone using hydrogen and diluent gases (e.g., nitrogen) at 150–200°C and 0–22 psig . While the method focuses on unsubstituted cyclohexanone, introducing a butenyl group via substituted phenol precursors (e.g., 3-butenylphenol) could yield this compound.

The reaction mechanism involves adsorption of phenol onto a metal catalyst (e.g., Pd, Pt), followed by sequential hydrogenation of the aromatic ring and ketonization. Substituted phenols with alkoxy or alkyl groups are known to undergo similar transformations, suggesting feasibility for butenyl-substituted analogs . Challenges include managing the reactivity of the unsaturated side chain during hydrogenation, which may require selective poisoning of the catalyst or temperature modulation.

Comparative Analysis of Synthesis Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield Catalyst Conditions Scalability
Palladium cyclization 81%PdCl₂(CH₃CN)₂Room temp, dioxaneModerate
Acid polycyclization 42–74%BBr₃Ambient, dichloromethaneLow
Alkaline condensation N/A*Caustic alkali70–80°C, pH 8–9High
Phenol hydrogenation N/A*Pd/Ni catalysts150–200°C, 0–22 psigIndustrial

*Yields not explicitly reported for target compound in cited sources.

The palladium method offers the highest efficiency but faces cost barriers. Alkaline condensation and hydrogenation are more scalable but require optimization for side-chain incorporation. Acid-catalyzed polycyclization, while stereoselective, suffers from moderate yields and sensitivity to electronic effects.

Industrial Applications and Scalability

Transitioning laboratory methods to industrial production necessitates addressing catalyst recovery, energy consumption, and byproduct management. The palladium-catalyzed process, though efficient, becomes cost-prohibitive at scale due to precious metal usage. In contrast, alkaline condensation leverages inexpensive catalysts and solvents, aligning with resin manufacturing infrastructure . Hydrogenation routes, already entrenched in cyclohexanone production, could integrate butenyl-substituted phenols with minimal retrofitting .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-but-3-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9H,1,3-8H2

InChI Key

HGRARNJBTKJQIY-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

EX-18a) A suspension of potassium t-butoxide in toluene cooled to 0° C. in an ice bath under N2 is treated with cyclohexanone. To the reaction mixture is slowly added 3-butenyl bromide. The reaction is warmed to room temperature. The reaction is then poured into EtOAc and washed once with 10% potassium hydrogen sulfate. The organic solution is then washed with brine, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to afford 2-(3-butenyl) cyclohexanone.
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